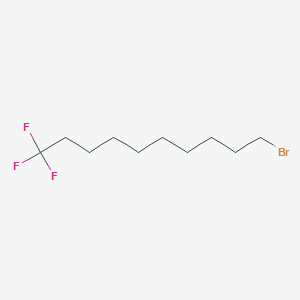

10-Bromo-1,1,1-trifluorodecane

Description

10-Bromo-1,1,1-trifluorodecane is a bromofluoroalkane with a 10-carbon chain, featuring a terminal bromine atom and a trifluoromethyl group at the first carbon. Such compounds are typically synthesized via halogenation or homologation reactions, as seen in methods for analogous molecules like (±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene . Bromofluoroalkanes are of interest in materials science, flame retardants, and pharmaceuticals due to their stability and unique electronic properties imparted by fluorine atoms .

Properties

IUPAC Name |

10-bromo-1,1,1-trifluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrF3/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSXUJNUXFMROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(F)(F)F)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1,1,1-trifluorodecane typically involves the bromination of 1,1,1-trifluorodecane. This can be achieved through the reaction of 1,1,1-trifluorodecane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-1,1,1-trifluorodecane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

Nucleophilic Substitution: Products include 10-hydroxy-1,1,1-trifluorodecane, 10-cyano-1,1,1-trifluorodecane, and 10-amino-1,1,1-trifluorodecane.

Reduction: The major product is 1,1,1-trifluorodecane.

Oxidation: Oxidation products depend on the specific conditions but may include carboxylic acids or ketones.

Scientific Research Applications

10-Bromo-1,1,1-trifluorodecane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.

Mechanism of Action

The mechanism of action of 10-Bromo-1,1,1-trifluorodecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The trifluoromethyl group imparts stability to the molecule, influencing its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 10-bromo-1,1,1-trifluorodecane with three analogs: 6-bromo-1,1,1-trifluorohexane , 10-bromo-1-decene , and 1-bromo-1,1-dichlorotrifluoroethane . Key differences in structure, physical properties, and applications are highlighted.

Structural and Functional Group Variations

- This compound : Decane backbone with -CF₃ at C1 and Br at C10.

- 6-Bromo-1,1,1-trifluorohexane (CAS 111670-37-2) : Shorter 6-carbon chain; Br at C6 and -CF₃ at C1 .

- 10-Bromo-1-decene (CAS 62871-09-4) : Decene backbone with Br at C10 and a terminal double bond at C1 .

- 1-Bromo-1,1-dichlorotrifluoroethane (CAS 354-50-7) : Ethane derivative with Br, Cl, and F substituents at C1 .

Physical Properties

Biological Activity

10-Bromo-1,1,1-trifluorodecane (CAS Number: 127367-30-0) is a halogenated organic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 275.16 g/mol. Its structure features a bromine atom and three fluorine atoms attached to a decane backbone, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.16 g/mol |

| CAS Number | 127367-30-0 |

Synthesis

The synthesis of this compound typically involves halogenation reactions where decane derivatives are treated with bromine and trifluoroacetic acid under controlled conditions. This process allows for the selective introduction of bromine and trifluoromethyl groups into the hydrocarbon chain.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The presence of halogens enhances its reactivity towards nucleophiles and can influence various biochemical pathways.

Antimicrobial Activity

Studies have shown that halogenated alkanes exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Research indicates that halogenated compounds can exhibit cytotoxic effects on human cancer cell lines. These effects may be mediated through the induction of oxidative stress or apoptosis. Specific studies on related compounds suggest that this compound may also possess similar properties.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of halogenated alkanes on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.